molecular formula C11H11NO4 B15067448 6,7-dimethoxy-1H-indole-2-carboxylic acid

6,7-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B15067448
M. Wt: 221.21 g/mol
InChI Key: BDXCJXIGUMTODB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1H-indole-2-carboxylic acid is a high-purity chemical intermediate based on the privileged indole-2-carboxylic acid scaffold, a structure recognized for its significant role in medicinal chemistry . This specific dimethoxy-substituted indole is of particular interest as a building block in organic synthesis and pharmaceutical research for the development of novel bioactive molecules. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery programs . The indole-2-carboxylic acid pharmacophore is a critical feature in several potent and selective therapeutic agents. For instance, derivatives of this scaffold have been developed into highly potent and selective antagonists for the CysLT1 receptor, a target for asthma and inflammatory diseases . Furthermore, the scaffold is a proven starting point for designing potent inhibitors of proteins like Mcl-1, which is a target in oncology for treating various cancers . The dimethoxy substitutions at the 6 and 7 positions may influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, which can be crucial for optimizing a molecule's binding affinity and selectivity for its biological target . This makes it a versatile reagent for synthesizing compounds for screening against a range of biological targets. This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Disclaimer: The specific biological applications mentioned are based on the well-documented research use of the indole-2-carboxylic acid scaffold and closely related analogs. The direct application of this compound in these specific areas may require further experimental validation by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCJXIGUMTODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7 Dimethoxy 1h Indole 2 Carboxylic Acid and Its Analogues

Classical Approaches to Indole-2-carboxylic Acid Skeletons

The foundational methods for indole (B1671886) synthesis have been refined over more than a century and remain highly relevant for preparing indole-2-carboxylic acids. These classical routes typically involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring.

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.org The reaction condenses a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The initial product is a phenylhydrazone, which, upon acid catalysis, isomerizes to an enamine. A key researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) yields the final aromatic indole. wikipedia.orgjk-sci.com

To synthesize an indole-2-carboxylic acid derivative using this method, pyruvic acid or its ester is a common ketone partner. taylorandfrancis.com For the specific synthesis of 6,7-dimethoxy-1H-indole-2-carboxylic acid, the required starting materials would be (2,3-dimethoxyphenyl)hydrazine and pyruvic acid. The electron-donating nature of the methoxy (B1213986) groups on the phenylhydrazine ring generally accelerates the reaction. youtube.com The reaction can be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.com

Table 1: Fischer Indole Synthesis Summary

Component Description
Starting Materials (2,3-dimethoxyphenyl)hydrazine, Pyruvic acid
Catalysts Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org
Key Intermediate Phenylhydrazone

| Product | this compound |

A modern adaptation of this classical method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.orgjk-sci.com

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes. wikipedia.org The process begins with the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. researchgate.netresearchgate.net This is followed by a reductive cyclization of the intermediate, typically using reagents like zinc dust in acetic acid or ferrous sulfate (B86663) and ammonia, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net

For the synthesis of this compound, the starting material would be 1,2-dimethoxy-3-methyl-4-nitrobenzene. The condensation is often more efficient with potassium ethoxide compared to sodium ethoxide. wikipedia.org Various reducing agents have been employed for the cyclization step, including iron powder in acetic acid/ethanol and sodium dithionite. researchgate.net The resulting indole-2-carboxylic acid can be decarboxylated by heating to produce the parent indole if desired. researchgate.netwikipedia.org

Table 2: Reissert Indole Synthesis Summary

Component Description
Starting Materials 1,2-dimethoxy-3-methyl-4-nitrobenzene, Diethyl oxalate
Key Reagents Base (e.g., Potassium ethoxide), Reducing agent (e.g., Zn/Acetic Acid, FeSO₄/NH₃). researchgate.net
Key Intermediate Ethyl 4,5-dimethoxy-2-nitrophenylpyruvate

| Product | this compound |

The Hemetsberger indole synthesis (also known as the Hemetsberger-Knittel synthesis) is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The azide (B81097) starting materials are typically prepared via an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net The subsequent thermolysis, often conducted in refluxing xylene, is believed to proceed through a nitrene intermediate to form the indole ring. wikipedia.orgresearchgate.netresearchgate.net

This method is particularly well-suited for preparing methoxy-activated indoles. chim.it To obtain the target this compound (as its ester), the synthesis would commence with 2,3-dimethoxybenzaldehyde. The reaction generally provides good yields, often exceeding 70%. wikipedia.org

Table 3: Hemetsberger Indole Synthesis Summary

Component Description
Starting Materials 2,3-dimethoxybenzaldehyde, Ethyl α-azidoacetate
Conditions Base-catalyzed condensation followed by thermolysis (e.g., refluxing xylene). researchgate.net
Key Intermediate Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate

| Product | Ethyl 6,7-dimethoxy-1H-indole-2-carboxylate |

The Bischler indole synthesis, also known as the Bischler–Möhlau synthesis, traditionally involves the reaction of an α-halo-ketone with an excess of an aniline. researchgate.net However, the mechanism can be complex, and the classical conditions are often harsh. Consequently, several modifications have been developed to improve its utility and scope. researchgate.net

One notable modification for preparing highly substituted, methoxy-activated indoles involves a rhodium-catalyzed N-H insertion of an α-diazo-β-ketoester into an aniline. chim.itresearchgate.net This is followed by an ion-exchange-mediated cyclization to form the indole ring. For example, a related compound, methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, was prepared by condensing N-methylaniline with an α-diazo-β-ketoester in the presence of rhodium(II) acetate (B1210297). The resulting α-(N-arylamino)ketone was then cyclized using an acidic resin like Amberlyst® 15. chim.it Other modifications include the use of microwave-assisted, solvent-free conditions to drive the reaction. researchgate.net

Table 4: Modified Bischler Indole Synthesis Summary

Component Description
Starting Materials 2,3-dimethoxyaniline, an appropriate α-diazo-β-ketoester.
Key Reagents Rhodium(II) acetate (catalyst), Amberlyst® 15 (cyclization). chim.it
Key Intermediate α-(N-arylamino)ketone. chim.it

| Product | Ester of a this compound derivative. |

Modern and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts focus on developing more efficient and environmentally benign methodologies. This includes the use of catalytic systems that minimize waste and operate under milder conditions.

Catalytic hydrogenation is a key technology in modern organic synthesis. While often used for the reduction of existing indoles to indolines, hydrogenation is also integral to the synthesis of the indole ring itself, particularly as a greener alternative for the reductive cyclization step in methods like the Reissert synthesis. nih.govdicp.ac.cn

Instead of using stoichiometric reducing agents like zinc or iron, which generate significant metal waste, catalytic transfer hydrogenation or hydrogenation with H₂ gas can be employed. researchgate.netyoutube.com Palladium-on-carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups. rsc.org In the context of the Reissert synthesis of this compound, the ethyl 4,5-dimethoxy-2-nitrophenylpyruvate intermediate can be reduced to the corresponding amine via catalytic hydrogenation, which then spontaneously cyclizes. This approach avoids the use of harsh acids and large quantities of metal reductants. Recent advancements include the use of highly efficient and recyclable catalysts, such as palladium nanoparticles supported on various materials, which offer high performance under mild conditions. mdpi.com

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions have become a cornerstone for the synthesis of the indole ring, offering mild conditions and broad functional group tolerance. These methods are particularly effective for creating indole-2-carboxylate (B1230498) derivatives. A common strategy involves a one-pot cascade reaction that starts from readily available 2-halo aryl aldehydes or ketones. This process typically proceeds through a sequence of condensation, intramolecular C-N cross-coupling, and deformylation or deacylation to yield the final indole product. thieme-connect.comlookchem.com

The reaction of a 2-halo benzaldehyde (B42025) with ethyl isocyanoacetate, catalyzed by copper(I) iodide (CuI) with a base like cesium carbonate (Cs2CO3), exemplifies this approach. thieme-connect.com The process is notable for not requiring an external ligand, which simplifies the reaction setup. lookchem.comacs.org This methodology is versatile, accommodating iodo, bromo, and even less reactive chloro-aromatic substrates, and is compatible with a range of electron-donating and electron-withdrawing groups on the aromatic ring. thieme-connect.com

EntryAryl HalideCatalyst/BaseSolventTemp (°C)Yield (%)
12-IodobenzaldehydeCuI / Cs2CO3DMSOr.t.77
22-BromobenzaldehydeCuI / Cs2CO3DMSO5081
32-ChlorobenzaldehydeCuI / Cs2CO3DMSO8072
42-IodoacetophenoneCuI / Cs2CO3DMSOr.t.94

Table 1: Examples of Copper-Catalyzed Synthesis of Ethyl Indole-2-carboxylate. Data sourced from thieme-connect.comlookchem.com.

The mechanism of these cascade reactions is thought to involve an initial aldol (B89426) condensation, followed by an intramolecular Goldberg-type C-N cross-coupling reaction, which forms the indole ring. acs.org The use of renewable solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) has also been explored to make these syntheses more environmentally sustainable. acs.org

One-Pot Multicomponent Reactions Incorporating Indole Moieties

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby saving time, reagents, and solvents. rsc.org MCRs are powerful tools for generating molecular diversity and have been successfully applied to the synthesis of functionalized indoles. nih.govrsc.org

A notable example is the Ugi four-component reaction (Ugi-4CR), which can be adapted for indole synthesis. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using precursors that can subsequently cyclize to form the indole ring, highly substituted indoles can be generated in a streamlined fashion. nih.gov For instance, a two-step sequence involving an Ugi reaction followed by an acid-induced cyclization can produce a variety of indole derivatives under mild and metal-free conditions. rsc.org

These reactions are prized for their atom economy and ability to construct complex heterocyclic scaffolds from simple starting materials. rsc.org The versatility of MCRs allows for the incorporation of various functional groups, providing a rapid pathway to libraries of indole derivatives for biological screening and materials science applications. arkat-usa.org

Strategies for Introducing Methoxy Substituents at the 6,7-Positions

The specific placement of methoxy groups at the C-6 and C-7 positions is critical for the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the desired substitution pattern or by introducing the functional groups onto an existing aromatic ring through subsequent reactions.

Synthesis via Substituted Benzaldehyde Precursors

A direct and logical approach to ensure the correct positioning of the methoxy groups is to begin the synthesis with a precursor that already possesses this arrangement. 2,3-Dimethoxybenzaldehyde is a commercially available and ideal starting material for this purpose. beilstein-journals.orgsigmaaldrich.com This compound can be incorporated into various classical indole syntheses.

PrecursorSynthetic RouteKey TransformationResulting Core Structure
2,3-DimethoxybenzaldehydeReissert SynthesisCondensation with diethyl oxalate, reductive cyclization6,7-Dimethoxyindole
2,3-DimethoxybenzaldehydeJapp-Klingemann SynthesisReaction with an aryl hydrazine (B178648) and β-ketoester6,7-Dimethoxyindole

Table 2: Plausible synthetic routes starting from 2,3-Dimethoxybenzaldehyde.

Preparation from Dinitrobenzene Derivatives

Another effective strategy involves the construction of the indole's benzene ring from a suitably substituted dinitrobenzene derivative. The Leimgruber-Batcho indole synthesis, for instance, traditionally starts from a 2-nitrotoluene. researchgate.net A modification of this approach could begin with 1,2-dimethoxy-3,4-dinitrobenzene. The nitro groups can be reduced to amino groups, which can then be used to construct the fused pyrrole ring.

A more contemporary method involves the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This powerful reaction forms two indole rings simultaneously. By analogy, a precursor like 1,2-dialkenyl-3,4-dinitro-5,6-dimethoxybenzene could be subjected to reductive cyclization conditions (e.g., using carbon monoxide and a palladium catalyst) to form the 6,7-dimethoxyindole core. This method highlights the utility of nitro groups as synthetic handles that facilitate the formation of the N-heterocyclic ring. nih.gov

Bromination and Subsequent Functionalization

An alternative to using pre-functionalized precursors is the direct functionalization of an aromatic ring. This can be achieved through bromination followed by a nucleophilic substitution reaction to introduce the methoxy groups. This strategy might involve the bromination of an indole precursor at the desired positions on the benzene ring.

The subsequent conversion of the aryl bromide to an aryl methyl ether can be accomplished via a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. tue.nl This transformation typically employs sodium methoxide (B1231860) as the nucleophile and a copper(I) species as the catalyst. The reaction proceeds via an intimate electron transfer mechanism and is effective for unactivated aryl bromides. tue.nl While direct, selective polybromination and subsequent substitution on the indole ring can be challenging due to the reactivity of the indole nucleus, this method remains a viable option for installing methoxy groups when other routes are not feasible.

Chemical Reactivity and Derivatization of 6,7 Dimethoxy 1h Indole 2 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a versatile handle for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), are applicable to indole-2-carboxylic acids. researchgate.net Another approach involves the reaction of the corresponding acyl chloride with an alcohol. The resulting esters, such as ethyl indole-2-carboxylate (B1230498), are valuable synthetic intermediates. researchgate.net

A more specialized method involves the catalytic addition of the carboxylic acid to alkynes, which yields enol esters. For instance, the reaction of indole-2-carboxylic acid with a terminal alkyne like 1-hexyne (B1330390) can be catalyzed by gold(I) or ruthenium(II) complexes to produce the corresponding enol ester. researchgate.net This atom-economical method provides access to vinyl esters which are useful in polymer chemistry and as synthetic intermediates. researchgate.net

Table 1: Representative Esterification Reactions of Indole-2-Carboxylic Acids
Reaction TypeReagents & ConditionsProduct TypeReference
Fischer EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl Ester researchgate.net
Addition to AlkyneTerminal Alkyne (e.g., 1-Hexyne), Gold(I) or Ruthenium(II) catalyst, HeatEnol Ester researchgate.net

The synthesis of indole-2-carboxamides is a crucial derivatization, as this moiety is present in many pharmacologically active molecules. rsc.orggoogle.com The most common method for amide bond formation is the coupling of the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by coupling agents that activate the carboxylic acid.

Standard protocols employ reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt). rsc.orggoogle.com A base, commonly N,N-diisopropylethylamine (DIPEA), is also added to neutralize the acid formed during the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) at room temperature. rsc.org This method is highly versatile and allows for the synthesis of a wide range of N-substituted indole-2-carboxamides. rsc.org

Table 2: Common Reagents for Amide Coupling of Indole-2-Carboxylic Acids
Coupling AgentAdditiveBaseTypical SolventReference
EDC·HClHOBtDIPEACH₂Cl₂ or DMF rsc.orggoogle.com

Removal of the C2-carboxylic acid group to yield the parent 6,7-dimethoxy-1H-indole is a key transformation. The decarboxylation of indole-2-carboxylic acids can be challenging and often requires harsh conditions. Simply heating the acid above its melting point can induce decarboxylation, a method that dates back to the early days of indole (B1671886) chemistry. researchgate.net

More reliable and higher-yielding methods have since been developed. A widely used procedure involves heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline (B57606), often in the presence of a copper catalyst such as copper chromite. quimicaorganica.org This method has proven to be generally satisfactory for a range of substituted indole-2-carboxylic acids. quimicaorganica.org An improvement on this involves heating the acid in quinoline with a catalytic amount of its own copper salt, which can lead to improved yields and milder reaction conditions. quimicaorganica.org

Recent advancements include copper-catalyzed decarboxylative cross-coupling reactions. For example, a decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been developed using a Cu₂O catalyst. chim.itbeilstein-journals.org This reaction not only removes the carboxyl group but simultaneously forms a new C-N bond at the indole nitrogen, providing a direct route to N-aryl indoles. chim.itbeilstein-journals.org

Table 3: Methodologies for Decarboxylation of Indole-2-Carboxylic Acids
MethodReagents & ConditionsProductKey FeatureReference
Thermal DecarboxylationHeat above melting pointParent IndoleClassic but often requires high temperatures. researchgate.net
Copper-Catalyzed DecarboxylationQuinoline, Copper Chromite, HeatParent IndoleImproved yields and reliability. quimicaorganica.org
Decarboxylative N-ArylationAryl Halide, Cu₂O, Base (e.g., K₃PO₄), NMP, 160°CN-Aryl IndoleSimultaneous decarboxylation and N-functionalization. chim.itbeilstein-journals.org

Reactions at the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring is a nucleophilic center and can undergo various substitution reactions after deprotonation.

The indole N-H group can be substituted with a variety of alkyl and acyl groups. N-alkylation typically requires deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. Common approaches involve using a strong base to form the indole anion, which then reacts with agents like methyl iodide or benzyl (B1604629) bromide. google.com Milder and more efficient methods have been developed using dimethyl carbonate or dibenzyl carbonate as alkylating agents in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-acylation introduces an acyl group onto the indole nitrogen. While direct acylation can sometimes lead to mixtures of N-acyl and C3-acyl products, selective N-acylation can be achieved. clockss.org One method involves the direct reaction of the indole with a carboxylic acid in the presence of boric acid. clockss.org Another efficient method uses thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene. beilstein-journals.org This approach offers high chemoselectivity for N-acylation over C-acylation. beilstein-journals.org

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). The site of substitution is dictated by the electronic properties of the ring system. For most indoles, the C3 position is the most nucleophilic and therefore the preferred site for electrophilic attack. researchgate.netquimicaorganica.org The methoxy (B1213986) groups at the C6 and C7 positions of 6,7-dimethoxy-1H-indole-2-carboxylic acid are electron-donating, further activating the benzene (B151609) portion of the ring system towards electrophilic attack. However, the pyrrole (B145914) ring remains the more reactive component.

Typical electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org For example, bromination of an indole derivative can be accomplished using N-bromosuccinimide (NBS) in a solvent like DMF, which typically results in substitution at the C3 position. researchgate.net Nitration can be achieved with nitrating agents under controlled conditions to avoid degradation of the sensitive indole ring. quimicaorganica.org Friedel-Crafts acylation, usually performed with an acyl chloride and a Lewis acid, also predominantly occurs at the C3 position. nih.gov If the C3 position is already substituted, electrophilic attack may occur at other positions, including the C2 position or on the benzene ring, depending on the reaction conditions and the directing effects of existing substituents.

Regioselectivity Governing Substitution Patterns in Dimethoxyindoles

The chemical reactivity of the indole nucleus is significantly influenced by the presence and position of substituents. In dimethoxyindoles, the methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic system through resonance. This enhanced electron density increases the susceptibility of the indole ring to electrophilic aromatic substitution. The regioselectivity of these substitutions is determined by the interplay of the electronic effects of the methoxy groups and the inherent reactivity of the indole ring system.

The indole ring itself is an electron-rich heterocycle. Electrophilic attack typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site, leading to the formation of a stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.

In the case of dimethoxyindoles, the methoxy groups further activate the ring. Their directing effects are crucial in determining the position of substitution. Methoxy groups are ortho, para-directors. For a 6,7-dimethoxyindole scaffold, the electron-donating effects of both the 6-methoxy and 7-methoxy groups strongly activate the benzene portion of the molecule. The C4 and C5 positions are ortho and para to the 6-methoxy group, while the C5 position is meta and the C4 position is para to the 7-methoxy group (relative to the fused system). The cumulative effect of these groups, in addition to the inherent reactivity of the indole nucleus, dictates the outcome of electrophilic substitution.

Research on related dimethoxyindoles, such as 5,7-dimethoxyindoles, has shown that the favored sites for electrophilic reactions are the C3 and C4 positions. researchgate.net The regioselectivity can be controlled by the careful selection of electron-withdrawing substituents. For instance, Vilsmeier formylation of 5,7-dimethoxyindoles results in substitution exclusively at the C4 position. researchgate.net This preference for C4 substitution highlights the powerful activating and directing effect of the methoxy groups on the benzene ring, which can compete with or even override the typical C3 reactivity of the pyrrole ring under certain reaction conditions. For 6,7-dimethoxyindoles, similar activation is expected at the C4 and C5 positions. Therefore, electrophilic substitution on this compound is predicted to occur at the C3, C4, or C5 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on Dimethoxyindoles

Indole Scaffold Methoxy Positions Predicted Favorable Positions for Electrophilic Attack Rationale
Indole None C3 Inherent high nucleophilicity of the C3 position in the pyrrole ring.
5,7-Dimethoxyindole 5, 7 C3, C4 C3 is inherently active. C4 is activated by both the 5-methoxy (ortho) and 7-methoxy (para) groups. researchgate.net
4,6-Dimethoxyindole 4, 6 C3, C7 C3 is inherently active. C7 is activated by the 6-methoxy group (ortho).

| 6,7-Dimethoxyindole | 6, 7 | C3, C4, C5 | C3 is inherently active. C4 is activated by the 6-methoxy (para) and 7-methoxy (ortho) groups. C5 is activated by the 6-methoxy (ortho) group. |

Formation of Complex Indole-Based Scaffolds and Fused Heterocycles

The this compound molecule is a versatile building block for the synthesis of more complex chemical structures, including fused heterocyclic systems. The presence of multiple reactive sites—the carboxylic acid group at C2, the N-H of the pyrrole ring, and the activated C3, C4, and C5 positions—allows for a variety of chemical transformations.

The carboxylic acid at the C2 position is a key functional handle for elaboration. It can be readily converted into a variety of derivatives such as esters, amides, or acid chlorides. eurjchem.comnih.gov These derivatives can then participate in coupling reactions or intramolecular cyclizations to form fused ring systems. For example, the synthesis of indole-2-carboxamides is a common strategy, achieved by coupling the carboxylic acid with various amines. eurjchem.comnih.gov

Furthermore, the indole nitrogen can be alkylated or acylated, and subsequent reactions can lead to the formation of rings fused to the pyrrole moiety. The construction of complex scaffolds often involves a sequence of reactions that build upon the indole core. For instance, indole derivatives can be used to synthesize pyrimidoindoles through reactions involving the formation of urea (B33335) derivatives followed by intramolecular cyclization. metu.edu.tr

Another strategy involves reactions that form new rings on the benzene portion of the indole. The activated C4 and C5 positions of the 6,7-dimethoxyindole ring can participate in intramolecular cyclization reactions, such as Friedel-Crafts acylations or alkylations, to form new carbocyclic or heterocyclic rings fused at the 4,5-positions. nih.gov The synthesis of indolizino[6,7-b]indoles, a complex fused system, demonstrates the utility of substituted indoles in constructing polycyclic architectures. nih.gov By strategically choosing reagents and reaction pathways, the this compound scaffold can be elaborated into a diverse array of complex molecules with potential applications in various fields of chemistry.

Table 2: Potential Reactions for Scaffold Elaboration

Reactive Site Reaction Type Intermediate/Product Potential Fused System
C2-Carboxylic Acid Amide Coupling Indole-2-carboxamide Fused pyrimidones, benzodiazepines
C2-Carboxylic Acid Esterification Indole-2-carboxylate Fused lactones
C2-Carboxylic Acid / N1-H Intramolecular Cyclization N-Substituted indole-2-carboxamide Fused diazepinones
C3 Position Electrophilic Substitution / Cyclization 3-Substituted indole Pyrroloindoles, Carbazoles
C4/C5 Positions Intramolecular Friedel-Crafts Tethered acyl or alkyl group Fused carbocycles/heterocycles at the 4,5-position

Biological Activities and Mechanistic Insights of 6,7 Dimethoxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Antiviral Activity and Target Modulation

Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). The primary target for these compounds is the HIV-1 integrase (IN), a crucial enzyme for viral replication.

HIV-1 integrase is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step, preventing the permanent integration of viral DNA and thus halting viral replication.

Research has shown that indole-2-carboxylic acid derivatives can effectively function as INSTIs. The mechanism of action involves the inhibitor molecule binding to the active site of the integrase enzyme. This binding interferes with the enzyme's ability to join the processed viral DNA ends to the host DNA. Structural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with significantly enhanced inhibitory effects against HIV-1 integrase. For instance, the introduction of specific branches on the indole (B1671886) core can improve interactions with hydrophobic pockets near the enzyme's active site, increasing potency.

Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of select Indole-2-carboxylic Acid Derivatives
CompoundDescriptionIC₅₀ (μM)Source
Derivative 3Indole-2-carboxylic acid derivative12.41 - 47.44 (range for initial hits)
Derivative 20aStructurally optimized derivative of compound 30.13
Azaindole Carboxylic AcidsGeneral class identified via screening0.95 - 7.35 (range)

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within its active site. These metal ions are crucial for coordinating the DNA substrates and facilitating the chemical reactions of strand transfer. A key mechanism for many INSTIs, including those based on the indole-2-carboxylic acid scaffold, is the chelation of these essential metal ions.

Binding conformation analysis reveals that the indole core and the C2 carboxyl group of the inhibitor molecule directly interact with and chelate the two Mg²⁺ ions. This sequestration of the metal ions disrupts the normal catalytic geometry of the active site, rendering the enzyme non-functional and thereby inhibiting the strand transfer reaction. This metal-chelating ability is a hallmark of many potent integrase inhibitors, including the clinically approved diketo acid-containing drugs. The ability of the indole-2-carboxylic acid structure to effectively coordinate with these metal ions makes it a valuable pharmacophore for designing new and potent HIV-1 integrase inhibitors.

Antioxidant Potentials

Indolic compounds, as a broad class, are recognized for their antioxidant properties, which stem from their ability to donate electrons and scavenge harmful free radicals.

Free radicals and other reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to lipids, proteins, and DNA, contributing to various diseases. Antioxidants mitigate this damage by neutralizing free radicals. The primary mechanism of action for phenolic antioxidants, including many indole derivatives, is through hydrogen atom transfer (HAT) or single electron transfer (SET).

The indole ring system, particularly when substituted with electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, can readily donate a hydrogen atom or an electron to a free radical, stabilizing it and terminating the damaging chain reaction. The resulting indolyl radical is often resonance-stabilized, making it relatively unreactive and preventing it from propagating further oxidative processes. Studies on various indole compounds have demonstrated their capacity to scavenge different types of free radicals, including superoxide and hydroxyl radicals.

Table 2: Antioxidant Activity of select Carboxylic Acid Derivatives in Free Radical Scavenging Assays
CompoundAssayIC₅₀ (μM)Source
FM10 (Carboxylic acid derivative)DPPH08.36
FM10 (Carboxylic acid derivative)ABTS08.90
FM12 (Carboxylic acid derivative)DPPH15.30
FM12 (Carboxylic acid derivative)ABTS17.22
Gallic Acid (Standard)DPPH09.02
Gallic Acid (Standard)ABTS03.23

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a spectrophotometric method used to determine the total antioxidant capacity of a substance. The method is based on the ability of antioxidants to reduce the cupric ion (Cu²⁺) in a neocuproine complex to the cuprous ion (Cu¹⁺), which forms a stable, colored complex with neocuproine that can be measured at 450 nm.

This assay relies on an electron-transfer mechanism. Compounds with antioxidant potential, such as phenols and indoles, donate electrons to reduce the Cu(II)-neocuproine reagent. The extent of color formation is directly proportional to the antioxidant capacity of the sample. The CUPRAC method is considered robust as it is carried out at a pH close to physiological conditions and is responsive to a wide variety of antioxidants, including both hydrophilic and lipophilic compounds. The electron-rich nature of the 6,7-dimethoxy-1H-indole-2-carboxylic acid structure suggests it would exhibit reducing activity in this assay, consistent with its predicted antioxidant properties.

Anti-inflammatory Investigations

The indole scaffold is a key feature in several well-known anti-inflammatory drugs, such as indomethacin. Research into novel indole derivatives, including those related to indole-2-carboxylic acid, continues to explore their potential as anti-inflammatory agents.

The mechanism of inflammation is complex, involving the production of various pro-inflammatory mediators. Key targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as signaling pathways that lead to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

Studies on various indole-2-one and other indole derivatives have shown that they can exert anti-inflammatory effects by inhibiting these key mediators. For example, certain derivatives have been found to significantly reduce the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophage cells. Furthermore, some compounds have demonstrated direct inhibitory activity against COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response. The anti-inflammatory actions of these compounds are often linked to the modulation of critical transcription factors, such as NF-κB, which regulate the expression of many inflammatory genes. The structural features of this compound suggest that it and its derivatives could similarly interact with these inflammatory pathways.

Table 3: Anti-inflammatory Activity of select Derivatives
CompoundTarget/AssayResult (IC₅₀ or % Inhibition)Source
FM10 (Carboxylic acid derivative)COX-2 InhibitionIC₅₀ = 0.69 µM
FM12 (Carboxylic acid derivative)COX-2 InhibitionIC₅₀ = 0.18 µM
Indole Derivative 6TNF-α Inhibition (at 10 µM)67.6 ± 4.9 %
Indole Derivative 6IL-6 Inhibition (at 10 µM)72 ± 3.1 %

Anticancer Research and Cellular Target Interaction

The indole nucleus is a privileged scaffold in the development of anticancer agents, with numerous derivatives showing promise by interacting with various cellular targets crucial for tumor growth and proliferation.

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAPK, is a serine/threonine kinase that plays a pivotal role in cellular responses to external stressors, such as inflammatory cytokines and physical stress. medchemexpress.com As a key component of the MAP kinase signal transduction pathway, MAPK14 is involved in regulating a wide array of cellular processes, including inflammation, cell differentiation, cell cycle regulation, and apoptosis. medchemexpress.comnih.gov The p38 MAPK family, of which MAPK14 is the most highly expressed member, is activated by various stimuli and can phosphorylate a broad range of protein substrates. medchemexpress.com Due to its central role in stress-related transcription and cellular regulation, MAPK14 has been identified as a significant target for therapeutic intervention in various diseases, including cancer. nih.gov While various inhibitors of p38 MAPK have been developed to probe its function and for potential therapeutic use, specific research detailing the direct modulation of MAPK14 by this compound itself is not extensively documented in current literature.

The evaluation of novel chemical entities for their cytotoxic effects against various cancer cell lines is a fundamental step in anticancer drug discovery. The Huh-7 cell line, derived from a human hepatocellular carcinoma, is a widely used in vitro model for liver cancer research and to study the effects of potential chemotherapeutic agents. science.govscirp.org Similarly, the KYSE-140 cell line is a model for human esophageal squamous cell carcinoma, a cancer known for its resistance to chemotherapeutic agents. While indole derivatives, as a broad class of compounds, have been investigated for their cytotoxic and antiproliferative activities against various cancer cell lines, specific data on the selective cytotoxic effects of this compound against Huh-7 and KYSE-140 cells are not prominently featured in available research. researchgate.netnih.gov

The sigma-2 receptor (σ2R), which was identified as the transmembrane protein 97 (TMEM97), is a significant target in cancer research. nih.govnih.govmdpi.com This receptor is highly expressed in a variety of tumors and is recognized as a biomarker for the proliferative status of malignant cells. nih.govmdpi.com The development of ligands that selectively bind to the sigma-2 receptor/TMEM97 is an active area of research for both diagnostic imaging and therapeutic applications in oncology. nih.govnih.gov

While not indole derivatives, ligands incorporating a closely related 6,7-dimethoxy-3,4-dihydroisoquinoline moiety have been developed as high-affinity, selective ligands for the sigma-2 receptor. researchgate.net For example, the compound CM398, which features this structural component, demonstrates high selectivity for the sigma-2 receptor over the sigma-1 subtype. researchgate.net The investigation of such compounds underscores the importance of the 6,7-dimethoxy substitution pattern in achieving potent interactions with TMEM97, suggesting a potential avenue for the design of indole-based analogs targeting tumor biology through this receptor.

Antagonist Activities on G Protein-Coupled Receptors

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in signal transduction and are the targets of a significant portion of modern pharmaceuticals. Derivatives of this compound have been explored for their ability to antagonize specific GPCRs involved in inflammation.

The cysteinyl leukotriene 1 (CysLT1) receptor is a GPCR that mediates the pro-inflammatory effects of cysteinyl leukotrienes, which are potent lipid mediators involved in allergic and inflammatory conditions like asthma. nih.gov Research has led to the discovery of a novel class of potent and selective CysLT1 antagonists based on a substituted 1H-indole-2-carboxylic acid scaffold. nih.gov

A key finding in this area is the identification of a derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (compound 17k), which contains a 7-methoxy-1H-indole-2-carboxylic acid core. nih.gov This compound was found to be a highly potent CysLT1 antagonist, exhibiting an IC50 value of 0.0059 µM. nih.govacs.org Studies have indicated that the indole-2-carboxylic acid moiety is an essential feature for this potent antagonist activity. nih.gov

The selectivity of a drug candidate for its intended target over other related receptors is a critical factor in determining its therapeutic potential and side-effect profile. In the context of CysLT receptor antagonists, selectivity for CysLT1 over the CysLT2 receptor is often a key objective.

The potent CysLT1 antagonist, compound 17k, was evaluated for its activity against the CysLT2 receptor to determine its selectivity. nih.gov The results showed that it has significantly weaker antagonist activity at the CysLT2 receptor, with an IC50 value of 15 µM. nih.govacs.org This demonstrates a high degree of selectivity for the CysLT1 receptor, with a selectivity ratio (IC50 for CysLT2 / IC50 for CysLT1) of over 2,500-fold. This high selectivity confirms that derivatives of the methoxy-1H-indole-2-carboxylic acid scaffold can be engineered to be highly specific inhibitors of the CysLT1 receptor. nih.gov

Table 1: Comparative Receptor Antagonist Activity

Compound CysLT1 IC50 (µM) CysLT2 IC50 (µM) Selectivity (CysLT2/CysLT1)

Antithrombotic Effects via Factor Xa Inhibition

Thrombotic disorders, such as deep vein thrombosis and pulmonary embolism, are a major cause of morbidity and mortality worldwide. Factor Xa (FXa), a key enzyme in the coagulation cascade, represents a prime target for the development of novel anticoagulant therapies. nih.gov The inhibition of FXa can effectively prevent the formation of thrombin, thereby reducing the risk of thrombosis. nih.gov

The 2-carboxyindole scaffold has been identified as a promising framework for the design of potent and selective Factor Xa inhibitors. researchgate.net Research into this class of compounds has led to the development of a series of novel inhibitors with diverse neutral P1 substituents that bind to the S1 pocket of the enzyme. researchgate.net While the broader class of 2-carboxyindole derivatives has shown significant potential, specific studies detailing the antithrombotic activity and Factor Xa inhibition of derivatives bearing the 6,7-dimethoxy substitution pattern are not extensively documented in the available literature. The electronic and steric influence of the methoxy groups at the 6 and 7 positions could potentially modulate the binding affinity and selectivity of these compounds for Factor Xa, warranting further investigation into their antithrombotic potential.

Anticholinesterase Activity

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. These inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit. The two main types of cholinesterases in the human body are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The indole nucleus is a recurring structural motif in the design of cholinesterase inhibitors. Studies have explored various derivatives of indole-2-carboxylic acid for their potential to inhibit both AChE and BChE. For instance, a series of indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety has been synthesized and evaluated for cholinesterase-inhibiting activity. nih.gov Within this series, a quaternary ammonium salt of 1H-indole-2-carboxylic acid with an N-phenylpiperazine fragment substituted with a nitro group at the C-4 position demonstrated the most potent activity against acetylcholinesterase. nih.gov

Furthermore, the presence of methoxy groups on aromatic rings has been shown to influence anticholinesterase activity. A study on methoxyflavones revealed that compounds with 5,7-dimethoxy substitutions exhibited significant inhibitory effects against both AChE and BChE. nih.gov Specifically, 5,7,4'-trimethoxyflavone was the most potent AChE inhibitor, while 5,7-dimethoxyflavone showed strong selectivity for BChE. nih.gov Although direct studies on this compound are limited, the findings from related methoxy-substituted compounds suggest that this substitution pattern could contribute favorably to anticholinesterase activity.

Compound/Derivative ClassTarget EnzymeKey FindingsCitation
Indol-2-carboxylic acid esters with N-phenylpiperazineAcetylcholinesterase (AChE)A quaternary ammonium salt with a C-4 nitro-substituted N-phenylpiperazine fragment showed the most potent inhibition. nih.gov
5,7,4'-TrimethoxyflavoneAcetylcholinesterase (AChE)Identified as the highest potential inhibitor of AChE among the tested methoxyflavones. nih.gov
5,7-DimethoxyflavoneButyrylcholinesterase (BChE)Exhibited strong and selective inhibition of BChE. nih.gov

Antimicrobial and Antitubercular Properties

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. nih.gov A key target for the development of new antitubercular drugs is the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.net This essential inner membrane protein is responsible for the transport of trehalose monomycolate, a precursor to mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov

Indole-2-carboxamides have been identified as a potent class of MmpL3 inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the indole ring can significantly influence their antimycobacterial activity. For example, a 4,6-difluoro-substituted indole-2-carboxamide derivative showed excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov While specific data on 6,7-dimethoxy-1H-indole-2-carboxamides as MmpL3 inhibitors is not yet prevalent, the established importance of the indole-2-carboxamide scaffold and the influence of ring substitutions suggest that this class of compounds warrants investigation for antitubercular activity.

Compound ClassTargetSignificanceCitation
Indole-2-carboxamidesMycobacterial Membrane Protein Large 3 (MmpL3)Potent inhibitors of MmpL3, essential for mycobacterial cell wall synthesis. nih.gov
4,6-Difluoro-indole-2-carboxamide derivativeMmpL3Active against drug-sensitive, MDR, and XDR M. tuberculosis strains. nih.gov

In addition to their antitubercular potential, indole derivatives have demonstrated activity against a range of other bacteria, particularly Gram-positive pathogens. For instance, a study on indole trimers produced through combinatorial biocatalysis identified several compounds with promising antibacterial activity against Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 5 µg/ml. nih.gov Another study highlighted synthetic indole derivatives that were effective against various multidrug-resistant Gram-positive bacteria. researchgate.net

Derivatives of 6-methoxy-1H-indole-2-carboxylic acid have also been investigated. Toyoncin, an indole carboxylic acid derivative, has been shown to exhibit antibacterial action against the foodborne pathogens Bacillus cereus and Listeria monocytogenes by causing cell membrane damage. nih.gov While comprehensive studies on the 6,7-dimethoxy analog are pending, the existing literature on related indole compounds suggests a potential for activity against Gram-positive bacteria.

Compound/Derivative ClassTarget OrganismsKey FindingsCitation
Indole trimersB. anthracis, E. faecalis, L. monocytogenes, S. aureusPromising antibacterial activity with MIC values < 5 µg/ml. nih.gov
Synthetic indole derivativesMultidrug-resistant Gram-positive bacteriaEffective antibacterial agents. researchgate.net
Toyoncin (an indole carboxylic acid derivative)Bacillus cereus, Listeria monocytogenesExhibits antibacterial action via cell membrane damage. nih.gov

Neuroprotective Capacity and Related Mechanisms

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. Oxidative stress and the accumulation of reactive oxygen species (ROS) are key contributors to neuronal damage in these conditions. nih.gov Consequently, compounds with antioxidant and neuroprotective properties are of significant therapeutic interest.

Indole derivatives, particularly those with methoxy substitutions, have shown considerable promise as neuroprotective agents. A closely related compound, 5-methoxyindole-2-carboxylic acid (5-MICA), has been shown to confer neuroprotection against ischemic stroke injury. nih.gov Studies on derivatives of 5-MICA have demonstrated strong neuroprotective effects against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells and 6-hydroxydopamine-induced neurotoxicity. mdpi.comnih.gov

The neuroprotective mechanisms of these compounds are often linked to their antioxidant properties. Hydrazone derivatives of 5-MICA have been shown to be effective radical scavengers, suppressing iron-induced lipid peroxidation and deoxyribose degradation. mdpi.com The 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging properties. mdpi.com These findings suggest that the methoxy group on the indole ring plays a crucial role in the antioxidant and neuroprotective activities of these compounds. While direct experimental data for this compound is awaited, the strong evidence from its 5-methoxy analog suggests that it may also possess significant neuroprotective capacity through similar antioxidant mechanisms.

Compound/DerivativeModelObserved EffectsCitation
5-Methoxyindole-2-carboxylic acid (5-MICA)Ischemic strokeConfers neuroprotection. nih.gov
Derivatives of 5-MICAH₂O₂-induced oxidative stress in SH-SY5Y cellsStrong neuroprotective effects. mdpi.comnih.gov
Derivatives of 5-MICA6-hydroxydopamine-induced neurotoxicityDemonstrated neuroprotection. mdpi.comnih.gov
Hydrazone derivatives of 5-MICAIn vitro antioxidant assaysEffective radical scavenging, suppression of lipid peroxidation and deoxyribose degradation. mdpi.com

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on This compound are not presently available. The requested analyses, including specific Density Functional Theory (DFT) studies and molecular docking simulations for this exact compound, have not been published in the resources accessed.

While computational studies are common for indole derivatives, the specific data for the geometric optimization, frontier molecular orbitals, molecular electrostatic potential, vibrational frequencies, and ligand-target binding modes of this compound could not be retrieved.

Research is available for structurally related compounds such as 5-methoxy-1H-indole-2-carboxylic acid, indole-2-carboxylic acid, and other substituted indoles. However, in strict adherence to the request to focus solely on this compound, the data from these different molecules cannot be used to generate the required article.

Therefore, it is not possible to provide a scientifically accurate and thorough article for the specified outline at this time.

Computational and Theoretical Investigations

Molecular Docking Simulations

Assessment of Binding Affinities and Conformational Analysis

The study of how a molecule like 6,7-dimethoxy-1H-indole-2-carboxylic acid interacts with biological targets, such as proteins, is fundamental in computational drug discovery. This involves assessing its binding affinity and understanding its preferred shapes or conformations.

Below is a representative table that would be used to present the results from a binding affinity and conformational analysis study.

Table 1: Hypothetical Binding Affinity and Conformational Analysis Data

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Predominant Conformation (Dihedral Angles)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the molecule and its complexes with target proteins. mdpi.com

An MD simulation of this compound, both alone in a solvent and in complex with a target protein, would reveal how the molecule behaves in a more realistic, dynamic environment. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the molecule or its complex has reached equilibrium and is stable. nih.gov RMSF analysis can highlight which parts of the molecule or protein are more flexible. mdpi.com

Table 2: Representative Data from Molecular Dynamics Simulations

System Simulation Time (ns) Average RMSD (Å) Key Residue RMSF (Å)
This compound in water Data Not Available Data Not Available Not Applicable

Free Energy Calculations (e.g., MM/PBSA)

To obtain a more accurate estimation of binding affinity than that provided by docking scores, free energy calculation methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. acs.org This method combines molecular mechanics energy calculations with continuum solvation models to calculate the binding free energy of a ligand to a protein. nih.gov

The MM/PBSA method calculates the free energy of the protein-ligand complex, the protein alone, and the ligand alone, and the binding free energy is the difference between these values. researchgate.net This approach can provide a more reliable ranking of potential drug candidates. frontiersin.org Although specific MM/PBSA calculations for this compound have not been reported in the available literature, this method would be a critical step in validating any potential interactions predicted by molecular docking. peng-lab.org

Table 3: Illustrative Free Energy Calculation Results (MM/PBSA)

Component Energy (kcal/mol)
Van der Waals energy Data Not Available
Electrostatic energy Data Not Available
Polar solvation energy Data Not Available
Nonpolar solvation energy Data Not Available

| Total Binding Free Energy (ΔG) | Data Not Available |

Quantum Chemical Parameters and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine a range of quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net Other calculated parameters, such as electronegativity, chemical hardness, and softness, can further describe the molecule's reactivity. researchgate.net

Table 4: Example of Quantum Chemical Parameters

Parameter Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available
Electronegativity (χ) Data Not Available
Chemical Hardness (η) Data Not Available

Structure Activity Relationship Sar Studies

Influence of the Dimethoxy Substitution Pattern (6,7-positions) on Biological Profiles

The 6,7-dimethoxy substitution pattern on the indole (B1671886) ring is a key determinant of the biological activity of various compounds. Studies on related molecular scaffolds, such as 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, have demonstrated the importance of this specific substitution in the context of multidrug resistance reversal. These studies aimed to understand the structure-activity relationships of P-glycoprotein (P-gp) modulators. The research highlighted that the 6,7-dimethoxy arrangement is a critical feature for potent interaction with this efflux pump. nih.govresearchgate.net

In the broader context of indole derivatives, the presence and position of methoxy (B1213986) groups significantly impact their pharmacological effects. For instance, 6-methoxy-1H-indole-2-carboxylic acid has been identified as a promising antifungal agent. nih.gov While this compound lacks the 7-methoxy group, its activity underscores the contribution of a methoxy substituent at the 6-position to biological efficacy. The electron-donating nature of the methoxy groups can enhance the reactivity of the indole ring and influence its binding affinity to various enzymes and receptors. chim.it

Importance of the Carboxylic Acid Group at the C2 Position for Target Interaction

The carboxylic acid group at the C2 position of the indole nucleus is a pivotal functional group for the biological activity of 6,7-dimethoxy-1H-indole-2-carboxylic acid and related compounds. This acidic moiety is frequently involved in crucial interactions with biological targets, often acting as a key anchoring point within the active site of enzymes.

For example, in the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore. The carboxylic acid at the C2 position, in conjunction with the indole core, can chelate with the two Mg2+ ions present in the active site of the integrase enzyme, which is a critical interaction for inhibiting its strand transfer activity. acs.org

Similarly, in the design of myeloid cell leukemia 1 (Mcl-1) inhibitors, the indole-2-carboxylic acid moiety plays a vital role. It forms key interactions with specific amino acid residues, such as asparagine and arginine, within the binding pocket of the Mcl-1 protein. acs.org These interactions are essential for the high-affinity binding required for potent inhibition. The acidic nature of the carboxylic group allows it to participate in hydrogen bonding and electrostatic interactions, which are fundamental for molecular recognition and the subsequent biological response. rsc.org

Effect of Substituents at Other Indole Positions (e.g., C3, C6) on Biological Activity

Substituents at other positions of the indole ring, such as C3 and C6, can significantly modulate the biological activity of this compound derivatives. The introduction of different functional groups at these positions can alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

Research on the C6 functionalization of 2,3-disubstituted indoles has shown that this position is amenable to modification, allowing for the introduction of various substituents that can enhance or modify the compound's activity. nih.gov In a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, which are irreversible inhibitors of EGFR and HER-2 kinases, substituents at the 6-position, such as butynamide and crotonamide, were crucial for their mechanism of action. nih.gov

The C3 position is also a common site for modification in indole derivatives. Studies on 4-hydroxycoumarin (B602359) derivatives, which share some structural similarities with indoles, have demonstrated that C3-aryl substituents can significantly impact their antioxidant activity. The electronic properties of the substituent group at this position play a key role in determining the compound's efficacy. conicet.gov.ar This suggests that the introduction of specific aryl groups at the C3 position of this compound could be a viable strategy for modulating its pharmacological profile.

Correlations between Molecular Topology and Pharmacological Response

The relationship between the three-dimensional structure (molecular topology) of a molecule and its pharmacological response is a cornerstone of medicinal chemistry. Quantitative structure-activity relationship (QSAR) studies are often employed to establish mathematical models that correlate molecular descriptors with biological activity.

For instance, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized machine learning algorithms to build predictive models. frontiersin.org These models were based on a set of calculated molecular descriptors that describe various aspects of the molecules' topology, such as their size, shape, and electronic properties. The study found a strong correlation between these descriptors and the inhibitory activity of the compounds, demonstrating that the pharmacological response is highly dependent on the molecular structure. frontiersin.org

In the context of this compound, its specific molecular topology, dictated by the arrangement of the indole ring, the dimethoxy groups, and the carboxylic acid, governs its interaction with biological targets. The spatial arrangement of these functional groups creates a unique pharmacophore that can fit into the binding site of a specific protein. Any alteration in this topology, such as changing the position of the methoxy groups or modifying the substituent at the C3 position, would likely result in a different pharmacological response. Molecular modeling and docking studies are valuable tools for visualizing these interactions and predicting how changes in molecular topology will affect binding affinity and biological activity. nih.gov

Interactive Data Table: Biological Activities of Related Indole Derivatives

CompoundSubstitution PatternBiological ActivityReference
6-methoxy-1H-indole-2-carboxylic acid6-methoxyAntifungal nih.gov
6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative6,7-dimethoxyMultidrug resistance reversal nih.govresearchgate.net
Indole-2-carboxylic acid derivativeUnsubstituted C6, C7HIV-1 integrase inhibition acs.org
Indole-2-carboxylic acid derivativeUnsubstituted C6, C7Mcl-1 inhibition acs.org
6-substituted-4-anilinoquinoline-3-carbonitrile6-butynamide/crotonamideEGFR/HER-2 kinase inhibition nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6,7-dimethoxy-1H-indole-2-carboxylic acid, are not available in the reviewed literature. Such data would be essential for confirming the precise arrangement of protons and carbon atoms within the molecule, including the positions of the two methoxy (B1213986) groups on the benzene (B151609) ring portion of the indole (B1671886) scaffold.

Infrared (IR) Spectroscopy for Functional Group Analysis

Detailed experimental IR spectra for this compound, which would show characteristic absorption bands for its functional groups (O-H stretch of the carboxylic acid, N-H stretch of the indole, C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups), have not been published or indexed in accessible databases.

Mass Spectrometry (MS, HRMS, ESI-HRMS) for Molecular Weight and Fragmentation Analysis

While the theoretical molecular weight of this compound can be calculated, specific experimental mass spectrometry data from techniques like High-Resolution Mass Spectrometry (HRMS) are not available. This data would be required to confirm the elemental composition and provide insight into the compound's fragmentation patterns under ionization.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state is unknown.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and indole N-H groups, or potential π-π stacking between indole rings, cannot be performed.

Polymorphism Studies and Crystal Packing Effects

No studies on the potential polymorphism or crystal packing effects of this compound have been reported.

Due to the absence of specific research findings for this compound, a scientifically accurate and detailed article that adheres to the requested outline cannot be generated at this time.

Role As a Chemical Building Block and Intermediate in Advanced Synthesis

Precursor for the Synthesis of Complex Drug Candidates

The unique structural and electronic characteristics of 6,7-dimethoxy-1H-indole-2-carboxylic acid make it a valuable precursor in the synthesis of intricate drug candidates. The indole (B1671886) scaffold itself is a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and approved pharmaceuticals. mdpi.com The addition of methoxy (B1213986) groups can further enhance the pharmacological profile of the resulting molecules. chim.it

A significant example of its utility is in the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.govresearchgate.net Tetrahydroisoquinolines (THIQs) are a class of compounds widely distributed in nature as alkaloids and are recognized for their broad-spectrum biological activities, making them key scaffolds in drug discovery. nih.gov The synthesis of the specifically substituted (–)-6,7-dimethoxy variant highlights a sophisticated application of chemical strategies to build complex, chiral molecules that are of significant interest for pharmaceutical development. mdpi.comresearchgate.netnih.gov This process underscores the role of the dimethoxy-indole framework as a foundational element for creating molecules with precise three-dimensional arrangements, a critical factor for therapeutic efficacy.

The synthesis of this complex tetrahydroisoquinoline was achieved through a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for creating the tetrahydroisoquinoline core. mdpi.comnih.govresearchgate.net This multi-step synthesis demonstrates the compound's role as an early-stage building block that is elaborated into a more complex and potentially therapeutic agent.

Starting Material ComponentKey Synthetic MethodsFinal Complex ProductPotential Therapeutic Area
Core structure related to 6,7-dimethoxy substitution patternPetasis reaction, Pomeranz–Fritsch–Bobbitt cyclization(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidAntiviral, Anticoagulant, Anti-inflammatory, Antitumor researchgate.net
Table 1: Synthesis of a Complex Drug Candidate Intermediate.

Key Scaffold in the Development of Novel Bioactive Agents

The this compound structure serves as a key scaffold in the rational design and development of new bioactive agents. The indole-2-carboxylic acid and its amide derivatives (indole-2-carboxamides) have been identified as effective frameworks for creating compounds that can interact with specific biological targets. mdpi.com The methoxy groups at the 6- and 7-positions can modulate the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. chim.it

Research into various indole-2-carboxylic acid derivatives has shown their potential across different therapeutic areas:

HIV-1 Integrase Inhibitors : The indole-2-carboxylic acid scaffold has been successfully developed into potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.com Structural optimization of this core has led to derivatives with significant inhibitory effects. mdpi.com

TRPV1 Agonists : Indole-2-carboxamides have been designed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a target for developing new pain relief agents. mdpi.com

Antioxidant and Anticholinesterase Agents : Studies on related dimethoxyindole derivatives, such as 4,6-dimethoxyindoles, have revealed their potential as antioxidant and anticholinesterase candidates, which are relevant for neurodegenerative diseases. researchgate.net

The versatility of the indole-2-carboxylic acid scaffold allows for systematic chemical modifications to explore structure-activity relationships (SAR). By attaching different chemical groups to the core structure, scientists can fine-tune the biological activity to achieve desired potency and selectivity for a specific target.

Bioactive Agent ClassCore ScaffoldBiological Target/ActivityTherapeutic Potential
Integrase InhibitorsIndole-2-carboxylic acidHIV-1 IntegraseAntiviral (HIV)
TRPV1 AgonistsIndole-2-carboxamideTRPV1 Ion ChannelAnalgesic (Pain Relief)
AntioxidantsDimethoxyindoleFree Radical ScavengingNeuroprotection
AnticholinesterasesDimethoxyindoleAcetylcholinesterase/ButyrylcholinesteraseAlzheimer's Disease
Table 2: Bioactive Agents Developed from the Indole Scaffold.

Integration into Natural Product Mimicry and Total Synthesis Strategies

The indole ring system is a fundamental component of a vast number of natural products, particularly alkaloids, which often exhibit significant biological activities. nih.govsemanticscholar.org Consequently, this compound and related structures are valuable intermediates in the total synthesis of these complex natural molecules and in the creation of "natural product-like" compounds.

The total synthesis of natural products is a critical area of organic chemistry that not only confirms the structure of a molecule but also provides a route to produce it and its analogs for biological testing. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, often employed as a key step in the total synthesis of indole alkaloids. semanticscholar.org

The previously mentioned synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a prime example of this integration. mdpi.comnih.govbeilstein-journals.org This molecule, while synthesized in the laboratory, belongs to the tetrahydroisoquinoline alkaloid family, which is abundant in nature. nih.gov Such syntheses are part of a broader strategy of natural product mimicry, where chemists design and create molecules that imitate the structural and functional properties of natural products to develop new therapeutic agents. By using the 6,7-dimethoxy substituted core, chemists can build molecules that mimic the architecture of naturally occurring bioactive compounds, potentially leading to the discovery of new drugs. chim.it

Future Research Directions and Potential Applications

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for indole (B1671886) synthesis, such as the Fischer, Reissert, and Madelung syntheses, provide foundational routes, future research must prioritize efficiency and sustainability. The synthesis of related dimethoxyindole derivatives, for instance, has involved multi-step sequences that can be resource-intensive. urfu.ru A key future direction will be the development of novel synthetic methodologies for 6,7-dimethoxy-1H-indole-2-carboxylic acid that offer higher yields, reduced reaction times, and adherence to the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields for indole synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them ideal for optimizing the synthesis of indole intermediates.

Novel Catalytic Systems: Investigating new catalysts, including transition metals or organocatalysts, could enable more direct and atom-economical routes, potentially allowing for the construction of the substituted indole core in a single step from readily available starting materials.

Bio-catalysis: The use of enzymes to perform key transformations could offer unparalleled selectivity and sustainability, minimizing the need for harsh reagents and protecting groups.

Discovery of Novel Biological Targets and Therapeutic Mechanisms

The indole-2-carboxylic acid scaffold has proven to be remarkably versatile, with derivatives showing inhibitory activity against a wide range of biological targets implicated in various diseases. nih.govmdpi.comnih.gov A primary avenue of future research for this compound will be a systematic screening against known and novel therapeutic targets to uncover its full pharmacological potential. The specific substitution pattern of the 6,7-dimethoxy groups may confer unique selectivity or potency for certain enzymes or receptors.

Based on the activities of analogous compounds, promising areas for investigation include oncology, infectious diseases, and inflammatory conditions. High-throughput screening campaigns against diverse target families are warranted.

Potential Therapeutic AreaBiological Target ClassSpecific Examples from Indole-2-Carboxylic Acid AnalogsReference
Infectious Disease (Antiviral)Viral EnzymesHIV-1 Integrase mdpi.comrsc.orgnih.gov
Oncology / ImmunologyMetabolic EnzymesIndoleamine 2,3-dioxygenase 1 (IDO1) / Tryptophan 2,3-dioxygenase (TDO) nih.gov
OncologyReceptor Tyrosine KinasesEGFR / PI3Kα nih.gov
Metabolic Disease (Diabetes)Gluconeogenesis EnzymesFructose-1,6-bisphosphatase (FBPase) researchgate.net
Inflammatory Disease (Asthma)G-Protein Coupled Receptors (GPCRs)Cysteinyl leukotriene receptor 1 (CysLT1) nih.gov
TuberculosisMembrane Transport ProteinsMycobacterial membrane protein Large 3 (MmpL3) rsc.org

Application of Advanced Computational Methodologies for Rational Drug Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. Future research on this compound should fully leverage these in silico techniques for rational drug design. nih.gov

Molecular Docking and Virtual Screening: These methods have been successfully employed to identify indole-2-carboxylic acid derivatives as inhibitors of targets like HIV-1 integrase and IDO1/TDO. nih.govmdpi.com By using the this compound structure as a query, large compound libraries can be virtually screened to identify potential biological targets. Furthermore, docking studies can predict the binding mode of the compound within a target's active site, providing crucial insights for further optimization. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more accurate assessment of binding stability and the key interactions that anchor the compound in its binding pocket.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. These models can then predict the activity of yet-unsynthesized compounds, helping to prioritize synthetic efforts toward the most promising candidates.

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The this compound scaffold serves as an excellent starting point for the generation of extensive chemical libraries. A systematic exploration of the chemical space around this core structure is a critical future direction. Structure-activity relationship (SAR) studies on related indole derivatives have shown that modifications at various positions on the indole ring can have a profound impact on potency and selectivity. nih.govnih.govacs.org

Key synthetic strategies for generating next-generation derivatives include:

Modification at the C3-Position: The C3 position of the indole ring is often a key site for introducing diversity. Adding various substituents, from small alkyl groups to larger, functionalized side chains, can probe interactions with hydrophobic pockets or form new hydrogen bonds within the target's active site. mdpi.com

Amidation of the Carboxylic Acid: Converting the C2-carboxylic acid into a diverse range of amides is a common and effective strategy for modulating a compound's properties. This approach has been used to develop potent antitubercular agents from the indole-2-carboxamide scaffold. rsc.org

Substitution on the N1-Nitrogen: Alkylation or acylation of the indole nitrogen can influence the molecule's conformation and electronic distribution, providing another handle for optimizing target engagement.

Bioisosteric Replacement: The carboxylic acid or methoxy (B1213986) groups could be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may offer improved metabolic stability or pharmacokinetic profiles.

Through a combination of rational design, combinatorial synthesis, and rigorous biological evaluation, it will be possible to develop next-generation derivatives of this compound with enhanced potency, improved selectivity, and favorable drug-like properties, paving the way for novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-1H-indole-2-carboxylic acid?

The compound is typically synthesized via Fischer indole cyclization or Vilsmeier–Haack formylation followed by functionalization. For example:

  • Step 1 : Start with a substituted indole precursor (e.g., 6,7-dimethoxyindole) and introduce the carboxylic acid group at the 2-position using oxalyl chloride and catalytic DMF in dichloromethane under inert conditions .
  • Step 2 : Hydrolyze intermediates (e.g., methyl esters) with LiOH in ethanol at 50°C to yield the free carboxylic acid .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from DMF/acetic acid mixtures .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of methoxy groups. Avoid exposure to moisture to prevent hydrolysis .
  • Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy groups at C6/C7 and carboxylic acid at C2).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C11_{11}H11_{11}NO4_4, theoretical 221.07 g/mol) .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C–O of methoxy groups) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the indole core?

  • Catalytic Systems : Use EDCI/DMAP for esterification or amidation to minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during condensation reactions .
  • Temperature Control : Reflux in acetic acid (3–5 hours) for cyclization reactions improves crystallinity of products .

Q. What strategies address contradictory data in biological activity studies (e.g., antimicrobial vs. antioxidant effects)?

  • Structure-Activity Relationship (SAR) Studies : Modify methoxy or carboxylic acid groups to isolate specific bioactivities. For example, methylation of the carboxylic acid reduces polarity, altering cell membrane penetration .
  • Assay Validation : Use standardized protocols (e.g., MIC for antimicrobial tests, DPPH scavenging for antioxidant assays) to ensure reproducibility .

Q. How can computational modeling predict the reactivity of this compound?

  • DFT Calculations : Model electron density at reactive sites (e.g., C3 for electrophilic substitutions) using Gaussian or ORCA software.
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the indole core and methoxy groups .

Methodological Challenges and Solutions

Q. How to resolve low yields in Fischer indole synthesis of this compound?

  • Byproduct Analysis : Monitor reaction progress via TLC. Common byproducts (e.g., dimerized indoles) form under excess acid conditions; adjust stoichiometry of reagents .
  • Microwave Assistance : Reduce reaction time and improve regioselectivity using microwave-assisted synthesis .

Q. What purification methods are effective for removing trace metal catalysts?

  • Chelating Resins : Use Chelex 100 to adsorb residual metal ions after ester hydrolysis .
  • Recrystallization : Sequential recrystallization from ethanol/water mixtures removes hydrophilic impurities .

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